

Application Notes and Protocols for Caspase-1 Kinetic Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.[1][2][3] Active caspase-1 is a cysteine protease responsible for the processing and maturation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1] [3] Dysregulation of the inflammasome and caspase-1 activity is implicated in a variety of inflammatory diseases, making caspase-1 a key target for therapeutic intervention.

This document provides a detailed protocol for a kinetic assay to measure caspase-1 activity using the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC). This assay is a fundamental tool for studying inflammasome activation, screening for caspase-1 inhibitors, and characterizing the kinetic properties of the enzyme.

Principle of the Assay

The kinetic assay is based on the enzymatic cleavage of the peptide substrate Ac-YVAD-AMC by caspase-1. The substrate consists of the preferred caspase-1 recognition sequence (YVAD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the AMC moiety is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the caspase-1 activity and can be monitored

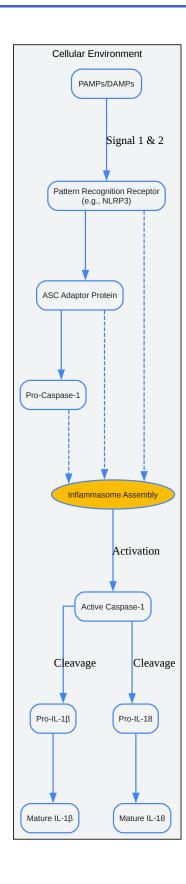


over time using a fluorescence plate reader. The excitation and emission maxima for AMC are approximately 380 nm and 460 nm, respectively.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical inflammasome signaling pathway leading to caspase-1 activation and the general workflow of the Ac-YVAD-AMC kinetic assay.

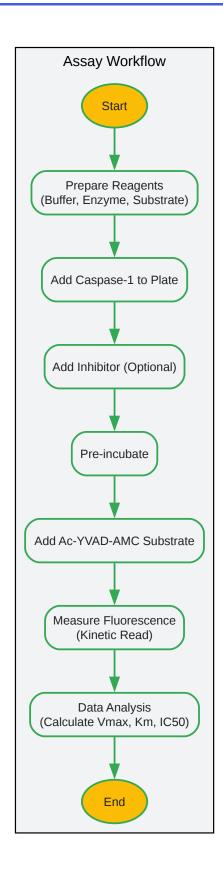




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Canonical Inflammasome Signaling Pathway





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Caspase-1 Kinetic Assay Workflow



Experimental Protocols Materials and Reagents

- Enzyme: Recombinant active human Caspase-1
- Substrate: Ac-YVAD-AMC (stock solution in DMSO)
- Inhibitor (Optional): Ac-YVAD-cmk (selective Caspase-1 inhibitor)[4][5][6]
- Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5
- Microplate: 96-well, black, flat-bottom microplate
- Instrumentation: Fluorescence microplate reader with kinetic measurement capabilities

Assay Procedure

- Reagent Preparation:
 - Prepare the Assay Buffer and keep it on ice.
 - Thaw the recombinant Caspase-1 and Ac-YVAD-AMC substrate on ice.
 - Prepare a series of dilutions of the Ac-YVAD-AMC substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 μM to 100 μM).
 - If testing inhibitors, prepare a serial dilution of the inhibitor in Assay Buffer.
- Enzyme and Inhibitor Addition:
 - In a 96-well plate, add 50 μL of Assay Buffer to each well.
 - Add 10 μL of the diluted inhibitor or vehicle control to the appropriate wells.
 - \circ Add 10 μ L of recombinant active Caspase-1 to each well (final concentration will vary depending on the specific activity of the enzyme lot, typically in the low nanomolar range).
 - Mix gently by pipetting.



- Pre-incubation:
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - \circ Initiate the reaction by adding 30 μ L of the fluorogenic substrate (Ac-YVAD-AMC) to each well.
 - Immediately place the plate in the fluorescence microplate reader.
 - Measure the fluorescence intensity at 1-minute intervals for 30-60 minutes.
 - Excitation wavelength: ~380 nm
 - Emission wavelength: ~460 nm

Data Presentation and Analysis

The raw data will be in the form of relative fluorescence units (RFU) over time. The initial velocity (V_0) of the reaction is determined from the linear portion of the fluorescence versus time plot.

Michaelis-Menten Kinetics

To determine the Michaelis constant (Km) and maximum velocity (Vmax), the initial velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation:

$$V_0 = (Vmax * [S]) / (Km + [S])$$

Where:

- V₀ is the initial velocity
- Vmax is the maximum velocity
- [S] is the substrate concentration



Km is the Michaelis constant

Parameter	Description	Typical Value Range for Caspase-1
Km	Substrate concentration at which the reaction rate is half of Vmax. It represents the affinity of the enzyme for the substrate.	10 - 50 μΜ
Vmax	The maximum rate of the reaction when the enzyme is saturated with the substrate.	Dependent on enzyme concentration
kcat	The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.	Dependent on enzyme purity and activity
kcat/Km	The catalytic efficiency of the enzyme.	> 1 x 10 ⁵ M ⁻¹ s ⁻¹

Note: The actual values can vary depending on the specific experimental conditions, including buffer composition, pH, and temperature.

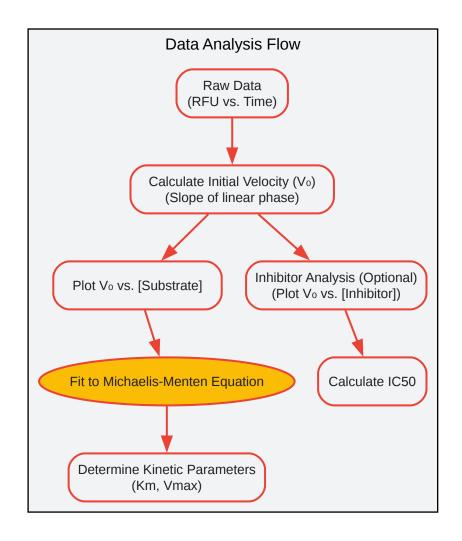
Inhibitor Analysis

For inhibitor studies, the initial velocities are measured at a fixed substrate concentration and varying inhibitor concentrations. The data can be used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow of data analysis for determining enzyme kinetic parameters.





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Data Analysis Workflow for Enzyme Kinetics

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- To cite this document: BenchChem. [Application Notes and Protocols for Caspase-1 Kinetic Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590514#data-analysis-for-ac-rlr-amc-kinetic-assay]

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